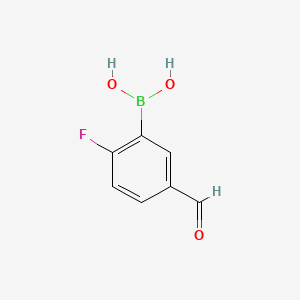

![molecular formula C11H15NO3 B1303061 N-[2-(4-羟基苯基)乙基]氨基甲酸乙酯 CAS No. 70275-54-6](/img/structure/B1303061.png)

N-[2-(4-羟基苯基)乙基]氨基甲酸乙酯

描述

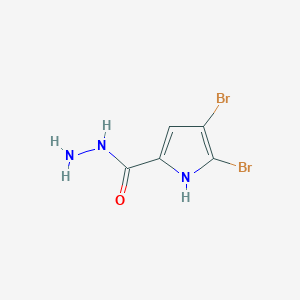

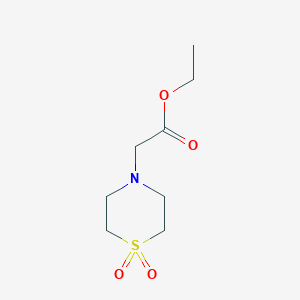

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a chemical compound that is related to various carbamate esters. These esters are versatile intermediates in organic synthesis and have applications in the preparation of pharmaceuticals and other biologically active compounds. The compound itself is not directly mentioned in the provided papers, but its structure is similar to those discussed in the context of synthesis and reactivity of related carbamate compounds.

Synthesis Analysis

The synthesis of related carbamate compounds often involves the use of reagents that can facilitate the formation of the carbamate ester linkage. For instance, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement is a method for synthesizing ureas from carboxylic acids, which could potentially be applied to the synthesis of carbamates like Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate . Additionally, the directed lithiation of carbamate compounds, as described in the synthesis of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, indicates the potential for functionalization at specific positions on the phenyl ring, which could be relevant for modifying the 4-hydroxyphenyl group in Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be quite complex, with the potential for various intramolecular interactions. For example, in the case of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives, the molecules can be linked into chains or sheets by hydrogen bonds and other non-covalent interactions . These structural features are important for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Carbamate compounds can undergo a variety of chemical reactions. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide is an example of an intramolecular nucleophilic reaction that has been studied for its kinetics and mechanism . This type of reaction could be relevant to the behavior of Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are influenced by their molecular structure. For instance, the acylation of cytosine by ethyl N-hydroxycarbamate and its acyl derivatives demonstrates the reactivity of the carbamate functional group with nucleic acids and proteins . The kinetics of cleavage of carbamate compounds in various buffer solutions also provides insight into their stability and reactivity in different environments .

科学研究应用

抗有丝分裂剂:N-[2-(4-羟基苯基)乙基]氨基甲酸乙酯因其抗有丝分裂特性而受到研究。该化合物的 S-和 R-异构体在多种生物系统中均具有活性,其中 S-异构体更有效。这些发现表明在开发抗有丝分裂剂中的潜在应用 (Temple 和 Rener,1992)。

晶体结构分析:对 N-[2-(羟基乙酰)苯基]氨基甲酸乙酯的研究促进了对其晶体结构的理解。研究表明,该化合物的分子如何通过氢键连接成链或片,从而深入了解其化学性质 (Garden 等人,2007)。

定向锂化:该化合物已用于定向锂化研究。这些研究表明,它可以在氮和邻位定向金属化基团上双重锂化,从而产生各种取代产物的高产率。这项研究对于化学合成和改性具有重要意义 (Smith 等人,2013)。

化学合成:N-[2-(4-羟基苯基)乙基]氨基甲酸乙酯在氨基甲酸酯衍生物的合成中发挥作用,这些衍生物在化学研究中引起了人们的兴趣,因为它们具有各种潜在应用,包括在药物化学中 (Velikorodov 和 Imasheva,2008)。

对映选择性还原:该化合物因其对映选择性还原潜力而受到研究。已经使用不同菌株的酵母来研究该化合物的生物类似物的还原,从而在手性化合物的合成中具有潜在应用 (Novák 等人,2001)。

食品和环境毒理学:氨基甲酸乙酯是一种相关化合物,是食品和环境毒理学中新出现的问题。这项研究对于了解与食品和酒精饮料中氨基甲酸乙酯的存在相关的潜在健康风险非常重要 (Gowd 等人,2018)。

环化活化的前药:4-羟基苯甲醚的基本氨基甲酸酯,包括与 N-[2-(4-羟基苯基)乙基]氨基甲酸乙酯相关的化合物,已被探索作为环化活化的前药。这些研究有助于开发通过可预测的分子内反应释放活性药物的前药 (Saari 等人,1990)。

抗癌剂:N-[2-(4-羟基苯基)乙基]氨基甲酸乙酯氨基甲酸酯基团的修饰已针对潜在的抗癌应用进行了研究。这项研究重点关注氨基甲酸酯基团的改变如何影响该化合物对实验性肿瘤的活性 (Temple 等人,1989)。

安全和危害

This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

作用机制

Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, also known as Ethyl 4-hydroxyphenethylcarbamate, is a chemical compound with the molecular formula C11H15NO3 . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

属性

IUPAC Name |

ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGMINZYLYOVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376194 | |

| Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70275-54-6 | |

| Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)